4-Ethyl-1-phenylhex-1-yn-3-one
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Overview
Description
4-Ethyl-1-phenylhex-1-yn-3-one is an organic compound with the molecular formula C14H16O and a molecular weight of 200.2798 g/mol . It is characterized by the presence of an ethyl group, a phenyl group, and a hexynone structure, making it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-phenylhex-1-yn-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a phenylacetylene derivative with an ethyl halide in the presence of a strong base, followed by oxidation to introduce the ketone functionality .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-phenylhex-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and ethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-1-phenylhex-1-yn-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-1-phenylhex-1-yn-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-1-phenylbut-1-yn-3-one: Similar structure but with a shorter carbon chain.
4-Ethyl-1-phenylpent-1-yn-3-one: Similar structure but with a different carbon chain length.
4-Methyl-1-phenylhex-1-yn-3-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-1-phenylhex-1-yn-3-one is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required .
Properties
CAS No. |
918638-73-0 |
---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-ethyl-1-phenylhex-1-yn-3-one |
InChI |
InChI=1S/C14H16O/c1-3-13(4-2)14(15)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4H2,1-2H3 |
InChI Key |
FRLKLTNXFKDWIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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